(3-Chloromethyl-phenyl)-acetic acid
Overview
Description
“(3-Chloromethyl-phenyl)-acetic acid” is an organoboron compound . It is an important reagent in organic synthesis, commonly used as a coupling partner in Suzuki-Miyaura cross-coupling reactions . This compound has also been investigated for its potential use in the development of new drugs and materials due to its unique chemical properties.
Synthesis Analysis
The most common method for synthesizing this compound is via the reaction between phenylboronic acid and 3-chloro-1,2-propanediol in the presence of a base, such as potassium carbonate . Protodeboronation of pinacol boronic esters is not well developed .Molecular Structure Analysis
The molecular formula of “this compound” is C7H8BClO2 . It has a molecular weight of 170.40100 .Chemical Reactions Analysis
This compound is highly valuable in organic synthesis. Protodeboronation of pinacol boronic esters is not well developed . Paired with a Matteson–CH2–homologation, it allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Physical and Chemical Properties Analysis
“this compound” exists as a white crystalline solid. It is soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, and insoluble in nonpolar solvents such as hexane and benzene .Scientific Research Applications
Organic Synthesis Applications Acetic acid derivatives, including those with chloromethyl-phenyl groups, are pivotal in organic synthesis, serving as intermediates in the formation of complex molecules. For instance, the study on the Direct versus Water-Mediated Protodecarboxylation of Acetic Acid Catalyzed by Group 10 Carboxylates shows the utility of acetic acid derivatives in facilitating decarboxylation reactions, which are fundamental in organic synthesis (Woolley et al., 2014). These reactions are crucial for the formation of organometallic species, which have wide applications in creating complex organic molecules.
Material Science and Catalysis In material science, acetic acid derivatives play a role in the development of novel materials and catalysts. The Synthesis and Reactivity towards Carbon Monoxide of an Optically Active Endo Five-Membered Ortho-cyclopalladated Imine research highlights the synthesis of complex structures using acetic acid derivatives, demonstrating their role in catalysis and the development of new material properties (Albert et al., 2007).
Biomedical Research In the biomedical domain, the structural modification of acetic acid derivatives has been explored for developing new therapeutic agents. Studies such as the Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives show the potential of acetic acid derivatives in medicinal chemistry for creating compounds with desirable biological activities (Rani et al., 2014). These derivatives could serve as a basis for designing drugs with specific pharmacological profiles.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-[3-(chloromethyl)phenyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c10-6-8-3-1-2-7(4-8)5-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHOTCMBWZKSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437996 | |
Record name | [3-(Chloromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857165-45-8 | |
Record name | [3-(Chloromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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